1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one
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Overview
Description
1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one is a complex organic compound that features a morpholine ring, a triazole ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Propenone Group: The final step involves the formation of the propenone group through an aldol condensation reaction, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or morpholine rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Protein-Ligand Interactions: It can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-one share the triazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide have the morpholine ring and are used in similar applications.
Uniqueness
1-{2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}prop-2-en-1-one is unique due to its combination of the triazole and morpholine rings with a propenone group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-12(17)15-5-6-18-11(7-15)8-16-10(3)13-9(2)14-16/h4,11H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVUAZPASMLUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CN(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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